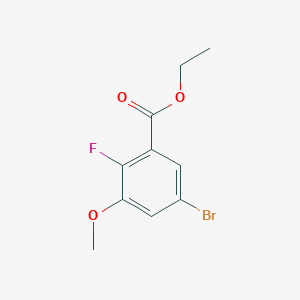

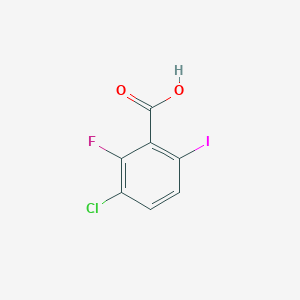

3-Chloro-2-fluoro-6-iodobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-2-fluoro-6-iodobenzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It has a molecular weight of 300.46 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-2-fluoro-6-iodobenzoic acid and its InChI code is 1S/C7H3ClFIO2/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2H, (H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .科学的研究の応用

Synthesis of Fluoro-substituted Benzoyl Chlorides

“3-Chloro-2-fluoro-6-iodobenzoic acid” can be used for the synthesis of fluoro-substituted benzoyl chlorides . These compounds are important in the field of organic chemistry due to their reactivity and potential use in further chemical transformations.

One-Pot Regioselective Synthesis of Isocoumarins

This compound can also be used for the one-pot regioselective synthesis of isocoumarins . Isocoumarins are a class of organic compounds that have been found to possess a wide range of biological activities, including anti-tumor, anti-bacterial, and anti-fungal properties.

Preparation of Nonexplosive Cyclic Hypervalent Iodine (III) Oxidants

“3-Chloro-2-fluoro-6-iodobenzoic acid” can be used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants . These oxidants are efficient organocatalysts and reagents for various reactions.

Precursor of Other Cyclic Organoiodine (III) Derivatives

The compound can be used as a precursor of other cyclic organoiodine (III) derivatives . These derivatives can be obtained by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature.

Catalyst and Reagent in Various Reactions

“3-Chloro-2-fluoro-6-iodobenzoic acid” has been used as a catalyst and reagent in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

Synthesis of Hypervalent Iodine Reagent

“3-Chloro-2-fluoro-6-iodobenzoic acid” can be used for the synthesis of hypervalent iodine reagent in the presence of trichloroisocyanuric acid (oxidant) . This reagent is employed for the electrophilic trifluoromethylation reactions.

Safety and Hazards

作用機序

Target of Action

Similar compounds like 2-fluoro-6-iodobenzoic acid have been used for the synthesis of fluoro-substituted benzoyl chlorides .

Biochemical Pathways

Similar compounds have been used in the synthesis of isocoumarins , suggesting potential involvement in pathways related to these structures.

Result of Action

Given its potential use in the synthesis of other compounds , it may play a role in facilitating certain chemical reactions within cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-Chloro-2-fluoro-6-iodobenzoic acid . .

特性

IUPAC Name |

3-chloro-2-fluoro-6-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUJYNPMNYTADF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-6-iodobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)

![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)

![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-di[bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, 97%](/img/structure/B6296084.png)

![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)

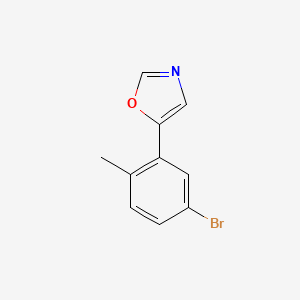

![5-[2-Chloro-6-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B6296131.png)